

# The Discovery and History of Adenosine Diphosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | ADP-2    |           |  |  |  |
| Cat. No.:            | B1578651 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Adenosine diphosphate (ADP) is a pivotal molecule in cellular bioenergetics and a critical signaling molecule, particularly in hemostasis and thrombosis. Its discovery, intrinsically linked with that of Adenosine Triphosphate (ATP), dates back to the late 1920s, with its profound role in platelet aggregation being unveiled decades later. This guide provides a comprehensive technical overview of the discovery and history of ADP, detailing the seminal experiments, the evolution of our understanding of its function, and the elucidation of its complex signaling pathways. Quantitative data from key historical experiments are presented in structured tables, and detailed experimental protocols are provided for full methodological insight. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

## The Initial Discovery: Unraveling the "Pyrophosphatfraktion"

The story of ADP begins with the discovery of ATP. In 1929, two independent research groups, one led by Karl Lohmann in Germany and the other by Cyrus Fiske and Yellapragada SubbaRow at Harvard Medical School, isolated a phosphorus-containing compound from muscle and liver extracts that was crucial for muscle contraction.[1][2][3][4][5][6][7][8][9] Lohmann initially termed this the "pyrophosphate fraction" in muscle.[6][10] This fraction was



later identified as a mixture of adenosine phosphates, primarily ATP, which upon hydrolysis, yielded ADP and inorganic phosphate.

**Key Researchers and Institutions** 

| Researcher(s)                             | Institution                                              | Key Contribution                                                                                            | Year |
|-------------------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|------|
| Karl Lohmann                              | Kaiser Wilhelm<br>Institute of Biology,<br>Berlin-Dahlem | Independent discovery and isolation of ATP (and by extension, ADP) from muscle and liver extracts.[4][5][7] | 1929 |
| Cyrus Fiske &<br>Yellapragada<br>SubbaRow | Harvard Medical<br>School                                | Independent discovery and isolation of ATP and ADP from muscle tissue.[1][3][11]                            | 1929 |

## **Experimental Protocols: The Dawn of Nucleotide Isolation**

While the precise, step-by-step protocols from the original 1929 publications are not readily available in modern formatting, historical accounts and subsequent research allow for a reconstruction of the likely methodologies. These early procedures relied on classical biochemical techniques of extraction, precipitation, and colorimetric analysis.

Experimental Protocol 1: Conceptual Reconstruction of ATP/ADP Isolation from Muscle Tissue (circa 1929)

- Tissue Preparation: Fresh muscle tissue was minced and rapidly frozen to halt enzymatic degradation of adenosine phosphates.
- Extraction: The frozen tissue was extracted with a cold acid, such as trichloroacetic acid (TCA), to precipitate proteins and other macromolecules while keeping small molecules like ATP and ADP in solution.[12]



- Neutralization and Precipitation: The acidic extract was neutralized, and the adenosine phosphates were precipitated as barium or mercury salts. This step was crucial for concentrating the desired compounds.
- Hydrolysis and Phosphate Analysis: The isolated phosphate-containing compounds were subjected to acid hydrolysis to liberate inorganic phosphate. The amount of "acid-labile" phosphate (released after a short period of hydrolysis) was a key indicator of the presence of pyrophosphate bonds found in ATP and ADP.
- Phosphate Quantification (Fiske-SubbaRow Method): The concentration of inorganic
  phosphate was determined colorimetrically using the Fiske-SubbaRow method. This reaction
  involves the formation of a phosphomolybdate complex, which is then reduced to produce a
  stable blue color, the intensity of which is proportional to the phosphate concentration.[3]

### **Quantitative Data from Early Studies**

Obtaining precise quantitative data, such as the yield of ADP from the original 1929 experiments, is challenging due to the limitations of the available literature. Early reports focused more on the identification and qualitative function of these molecules rather than on precise yields. However, later studies have established typical intracellular concentrations.

| Parameter                                                     | Value              | Tissue/Cell Type | Reference |
|---------------------------------------------------------------|--------------------|------------------|-----------|
| Typical Intracellular ATP Concentration                       | 1–10 μmol per gram | Muscle Tissue    | [7]       |
| Resting Platelet ATP Concentration (released upon activation) | 4–7 μΜ             | Human Platelets  | [1]       |
| Resting Platelet ADP Concentration (released upon activation) | 3–4 μΜ             | Human Platelets  | [1]       |

## A New Role Emerges: ADP and Platelet Aggregation



For several decades after its discovery, the primary recognized role of ADP was as a byproduct of ATP hydrolysis in energy metabolism. A paradigm shift occurred in the early 1960s when the critical role of ADP in hemostasis was discovered. In 1960, Hellem observed that a factor from red blood cells caused platelet adhesion to glass.[1][13] This factor was subsequently identified as ADP in the laboratory of Paul Owren.[1][13]

This discovery was significantly advanced by the work of Gustav Born, who in 1962, developed the first platelet aggregometer.[1][2][4][13] This technology provided a quantitative method to study platelet aggregation and its modulation by various substances, firmly establishing ADP as a key mediator of this process.[1]

## Experimental Protocols: Quantifying Platelet Aggregation

Experimental Protocol 2: Platelet Aggregation Measurement using the Born Aggregometer (Light Transmission Aggregometry - LTA)

- Preparation of Platelet-Rich Plasma (PRP):
  - Whole blood is collected into a tube containing an anticoagulant, typically sodium citrate.
  - The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes. This pellets the
    red and white blood cells, leaving the smaller platelets suspended in the plasma, creating
    the PRP supernatant.
  - Platelet-poor plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a higher speed (e.g., 2000 x g) for 20 minutes to pellet the platelets. PPP is used as a blank (100% light transmission).
- Aggregation Assay:
  - A sample of PRP is placed in a cuvette with a small magnetic stir bar and warmed to 37°C in the aggregometer.
  - The instrument directs a beam of light through the PRP, and a photocell measures the amount of light transmitted. Initially, with platelets in suspension, the light transmission is low.



- A baseline reading is established.
- An aggregating agent, such as ADP, is added to the PRP. Typical concentrations of ADP to induce aggregation are in the range of 0.5 to 10 μM.[1]
- As platelets aggregate, they form larger clumps, allowing more light to pass through the plasma. The increase in light transmission is recorded over time.
- The extent of aggregation is quantified as the percentage change in light transmission relative to the PPP blank.



Click to download full resolution via product page

**Figure 1:** Experimental workflow for Light Transmission Aggregometry (LTA).

# Elucidating the Molecular Mechanisms: The Discovery of P2Y Receptors

The discovery that ADP induces platelet aggregation spurred research into its mechanism of action. It became clear that ADP acts via specific receptors on the platelet surface. Through pharmacological and molecular studies, a family of purinergic receptors, termed P2 receptors, were identified. For ADP-mediated platelet activation, two G protein-coupled receptors are paramount: P2Y1 and P2Y12.[12][14][15][16]

The distinct roles of these two receptors were elucidated through the use of selective antagonists.



### **Differentiating P2Y1 and P2Y12 Function**

The differential roles of P2Y1 and P2Y12 were largely determined by observing the effects of their selective antagonists on downstream signaling events: intracellular calcium mobilization and adenylyl cyclase inhibition.

Experimental Protocol 3: Differentiating P2Y1 and P2Y12 Signaling Pathways

- Intracellular Calcium ([Ca<sup>2+</sup>]i) Mobilization (P2Y1-mediated):
  - Platelet Loading: Platelets in PRP are loaded with a fluorescent Ca<sup>2+</sup> indicator, such as Fura-2 AM.[17][18][19][20][21] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.
  - Fluorimetry: The Fura-2 loaded platelets are placed in a fluorometer. Fura-2 is a ratiometric dye, meaning its fluorescence emission is measured at two different excitation wavelengths (typically 340 nm and 380 nm). The ratio of the emission intensities is proportional to the intracellular Ca<sup>2+</sup> concentration.
  - Stimulation and Inhibition: A baseline fluorescence ratio is established. Platelets are then stimulated with ADP (e.g., 5-10 μM). In parallel experiments, platelets are pre-incubated with a selective P2Y1 antagonist (e.g., MRS2179) before ADP stimulation. The inhibition of the ADP-induced rise in the fluorescence ratio by the antagonist confirms the P2Y1-dependence of Ca<sup>2+</sup> mobilization.[22][23][24]
- Adenylyl Cyclase Inhibition (P2Y12-mediated):
  - Stimulation of Adenylyl Cyclase: Platelet adenylyl cyclase is first stimulated with an agent like prostaglandin E1 (PGE1) or forskolin to increase basal levels of cyclic AMP (cAMP). [14][25][26][27]
  - ADP Challenge: ADP is then added to the stimulated platelets. The P2Y12 receptor is coupled to the inhibitory G protein (Gi), so its activation by ADP leads to an inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
  - Inhibition with P2Y12 Antagonist: In a parallel experiment, platelets are pre-incubated with a selective P2Y12 antagonist (e.g., AR-C69931MX) before the addition of ADP. The



prevention of the ADP-induced decrease in cAMP levels by the antagonist confirms the P2Y12-dependence of adenylyl cyclase inhibition.[22]

 cAMP Measurement: cAMP levels are typically measured using a competitive immunoassay (e.g., ELISA or radioimmunoassay).

**Quantitative Data for P2Y Receptor Characterization** 

| Parameter                                             | Agonist/Antag<br>onist | Concentration | Effect                                                               | Reference |
|-------------------------------------------------------|------------------------|---------------|----------------------------------------------------------------------|-----------|
| ADP-induced Ca <sup>2+</sup> Mobilization             | ADP                    | 5 μΜ          | Increase in intracellular Ca <sup>2+</sup>                           | [17]      |
| P2Y1 Inhibition                                       | MRS2179                | 100 μΜ        | Inhibition of thrombin and convulxininduced microparticle generation | [22]      |
| P2Y12 Inhibition                                      | AR-C69931MX            | 100 nM        | Inhibition of thrombin and convulxininduced microparticle generation | [22]      |
| IC50 for ADP-<br>induced<br>Aggregation<br>Inhibition | AR-C69931MX            | 3.1 ± 0.7 nM  | Half-maximal inhibitory concentration                                | [23]      |
| IC50 for ADP-<br>induced<br>Aggregation<br>Inhibition | MRS2179                | 5300 ± 900 nM | Half-maximal inhibitory concentration                                | [23]      |

## **Signaling Pathways**



The coordinated action of P2Y1 and P2Y12 receptors leads to full platelet activation and aggregation.





Click to download full resolution via product page

Figure 2: Simplified signaling pathway of ADP in platelets.

#### Conclusion

The journey of Adenosine diphosphate from a seemingly simple metabolic byproduct to a critical signaling molecule in its own right is a testament to the evolving nature of scientific discovery. The initial isolation of ATP and ADP by Lohmann and Fiske and SubbaRow laid the groundwork for understanding cellular energy. Decades later, the pioneering work of researchers like Gustav Born transformed our understanding of hemostasis and thrombosis by revealing the central role of ADP in platelet aggregation. The subsequent dissection of the P2Y1 and P2Y12 signaling pathways has not only provided profound insights into platelet biology but has also paved the way for the development of life-saving antiplatelet therapies. The history of ADP serves as a powerful example of how fundamental biochemical discoveries can have far-reaching implications in medicine and drug development. Further research into the nuances of ADP signaling continues to offer new avenues for therapeutic intervention in a variety of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Historical perspective on ADP-induced platelet activation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation of blood platelets by adenosine diphosphate and its reversal PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorus Compounds: Their Discovery in Biological World PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 7. The Legend of ATP: From Origin of Life to Precision Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Karl Lohmann and the discovery of ATP PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Karl Lohmann and the discovery of ATP. | Semantic Scholar [semanticscholar.org]
- 10. K. Lohmann, "über die Pyrophosphatfraktion im Muskel," Naturwissenschaften, Vol. 17, No. 31, 1929, pp. 624-625. References Scientific Research Publishing [scirp.org]
- 11. Top 408 Science papers published in 1929 [scispace.com]
- 12. ADP and platelets: the end of the beginning PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet activation by ADP: the role of ADP antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADP-induced platelet activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader PMC [pmc.ncbi.nlm.nih.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Adenyl cyclase in human platelets: activity and responsiveness PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of Adenosine Diphosphate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1578651#the-discovery-and-history-of-adenosine-diphosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com